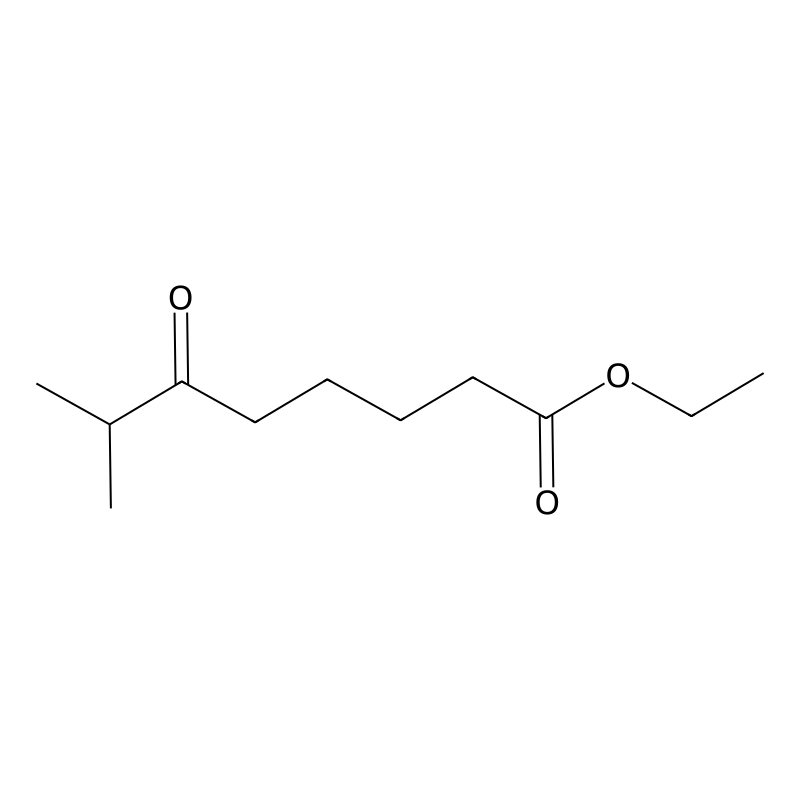

Ethyl 7-methyl-6-oxooctanoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Pharmacology

Field: Pharmacology

Summary: Ethyl 7-methyl-6-oxooctanoate is utilized in pharmacological research for the synthesis of various bioactive molecules. Its ester group plays a crucial role in the prodrug design, enhancing drug solubility and absorption.

Methods: The compound is often incorporated into larger molecular structures through esterification reactions. Parameters such as reaction temperature, catalyst presence, and solvent choice are optimized for maximum yield.

Results: The use of Ethyl 7-methyl-6-oxooctanoate has resulted in the development of prodrugs with improved pharmacokinetic properties, including higher bioavailability and controlled release .

Organic Synthesis

Field: Organic Synthesis

Summary: In organic synthesis, this compound serves as a building block for complex organic molecules. .

Biochemistry

Field: Biochemistry

Summary: This ester is studied for its role in metabolic pathways, particularly in the synthesis and breakdown of fatty acids.

Methods: Biochemical assays and chromatography are used to track the incorporation of Ethyl 7-methyl-6-oxooctanoate into cellular lipids.

Results: Research has shown that this compound can be metabolized by certain enzymes, leading to insights into fatty acid metabolism and potential therapeutic targets .

Materials Science

Field: Materials Science

Summary: Ethyl 7-methyl-6-oxooctanoate is explored for its application in polymer synthesis, contributing to the development of new materials with desirable properties such as flexibility, durability, and chemical resistance.

Methods: Polymerization reactions involving this ester are conducted under various conditions to synthesize polymers with specific characteristics.

Analytical Chemistry

Field: Analytical Chemistry

Summary: It’s used as a standard or reference compound in chromatographic analysis to identify and quantify similar compounds in mixtures.

Methods: High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the primary techniques used, with Ethyl 7-methyl-6-oxooctanoate serving as a calibration standard.

Results: The use of this compound has enabled precise quantification and analysis of complex mixtures, enhancing the accuracy of analytical methods .

Environmental Science

Field: Environmental Science

Summary: Research into the environmental fate of Ethyl 7-methyl-6-oxooctanoate examines its biodegradability and potential as a bio-based alternative to more harmful chemicals.

Methods: Environmental impact studies involve soil and water assays to monitor degradation rates and by-products.

Results: Findings suggest that Ethyl 7-methyl-6-oxooctanoate has a relatively low environmental persistence, making it a more eco-friendly option for various applications .

Ethyl 7-methyl-6-oxooctanoate is an organic compound with the molecular formula and a molecular weight of approximately 200.28 g/mol. This compound features an ester functional group and a ketone moiety, characterized by a carbon chain consisting of eight carbon atoms. The carbonyl group is located at the sixth position, while a methyl group is attached to the seventh carbon, contributing to its unique chemical properties and reactivity.

- Oxidation: The ketone group can be oxidized to form carboxylic acids. For instance, it can yield 7-methyl-6-oxooctanoic acid.

- Reduction: The ketone group can also be reduced to form secondary alcohols, such as 7-methyl-6-hydroxyoctanoate.

- Substitution: The ester group is capable of undergoing nucleophilic substitution reactions, leading to various substituted esters depending on the nucleophile used.

Common reagents for these reactions include potassium permanganate or chromium trioxide for oxidation, sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles in the presence of a base for substitution.

The synthesis of ethyl 7-methyl-6-oxooctanoate can be achieved through several methods:

- Alkylation of Enolate Ions: This method involves treating ethyl acetoacetate with a strong base (e.g., sodium ethoxide) to form an enolate ion, which then reacts with an alkyl halide (such as methyl iodide) in an S_N2 reaction to introduce the methyl group at the seventh carbon position.

- Esterification: Following alkylation, the resulting compound undergoes esterification to yield ethyl 7-methyl-6-oxooctanoate .

These methods highlight the compound's versatility in organic synthesis and its potential as an intermediate in complex organic molecule production.

Ethyl 7-methyl-6-oxooctanoate finds utility across various fields:

- Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

- Biology: Investigated for potential biological activities and interactions with enzymes.

- Medicine: Explored for its use in drug development and as a building block for pharmaceuticals.

- Industry: Employed in the production of fragrances, flavors, and other fine chemicals.

Ethyl 7-methyl-6-oxooctanoate shares structural similarities with several other compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Ethyl 6-methyl-3-oxooctanoate | C11H20O3 | Methyl group at sixth carbon; ketone at third carbon. |

| Ethyl 3-oxobutanoate | C7H12O3 | Shorter chain length; similar reactivity. |

| Ethyl 4-oxopentanoate | C8H14O3 | Similar ketone functionality; different chain length. |

| Ethyl 8-chloro-6-octenoate | C11H19ClO2 | Chlorine substitution; different reactivity profile. |

Uniqueness

Ethyl 7-methyl-6-oxooctanoate is unique due to its specific arrangement of functional groups, which influences its reactivity profile compared to similar compounds. The longer carbon chain provides distinct physical properties that may not be present in shorter-chain analogs, making it a valuable intermediate in organic synthesis and industrial applications.